molecular formula C17H19NO5S B2456825 2-Acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate CAS No. 2380184-45-0

2-Acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate

Cat. No.: B2456825
CAS No.: 2380184-45-0
M. Wt: 349.4
InChI Key: JPLLIZMAXRZCHC-UHFFFAOYSA-N
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Description

2-Acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate is an organic compound with a complex structure that includes an acetamido group, a methoxy group, and a sulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate typically involves multiple steps. One common method includes the acylation of 2-aminophenol with acetic anhydride to form 2-acetamidophenol. This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonate group. The final step involves the methylation of the hydroxyl group using dimethyl sulfate or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the sulfonate group can interact with positively charged sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamidophenol: Lacks the sulfonate and methoxy groups, making it less versatile in chemical reactions.

    4,5-Dimethyl-2-methoxybenzenesulfonic acid: Lacks the acetamido group, which reduces its potential for biological interactions.

    2-Methoxy-4,5-dimethylbenzenesulfonamide: Similar structure but with an amide group instead of an acetamido group.

Uniqueness

2-Acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-acetamidophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11-9-16(22-4)17(10-12(11)2)24(20,21)23-15-8-6-5-7-14(15)18-13(3)19/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLLIZMAXRZCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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